molecular formula C7H5ClIN3S B8721907 6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine

6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine

Cat. No. B8721907
M. Wt: 325.56 g/mol
InChI Key: QZUWBQPXOJPOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290517B2

Procedure details

A suspension of 6-chloro-5-iodo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (11.0 g, 35.3 mmol) and KOH (2.38 g, 42.4 mmol) in ethanol (200 mL) was stirred at rt for 0.5 h. Iodomethane (2.2 mL, 35.3 mmol) was then added and the reaction was allowed to stir for 1 h at rt. The ethanol was removed in vacuo and the resulting residue was partitioned between ethyl acetate (250 mL) and 2N HCl (50 mL). The ethyl acetate layer was washed with brine, dried over magnesium sulfate, filtered through a 100 g pad of silica gel and concentrated to give the desired product as a white solid. LC-MS: calculated for C2H5ClIN3S 325.56, observed m/e: 325.88 (M+H)+ (Rt 2.05/5 min).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[NH:11][C:10](=[S:12])[NH:9][C:5]2=[N:6][C:7]=1[I:8].[OH-].[K+].I[CH3:16]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[NH:11][C:10]([S:12][CH3:16])=[N:9][C:5]2=[N:6][C:7]=1[I:8] |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C=C2C(=NC1I)NC(N2)=S
Name
Quantity
2.38 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1 h at rt
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between ethyl acetate (250 mL) and 2N HCl (50 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a 100 g pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C2C(=NC1I)N=C(N2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.